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Compound of Interest

Compound Name: 2-Bromooxazole

Cat. No.: B165757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
bromooxazole, a key building block in medicinal chemistry and materials science. The

following sections detail the expected spectroscopic data, experimental protocols for obtaining

this data, and an interpretation of the key spectral features.

Overview of 2-Bromooxazole
2-Bromooxazole is a five-membered heterocyclic compound with the molecular formula

C₃H₂BrNO. Its structure, featuring an oxazole ring substituted with a bromine atom at the 2-

position, makes it a versatile intermediate for the synthesis of more complex molecules.

Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for use

in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-bromooxazole by

providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C)

nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-bromooxazole is expected to show two distinct signals

corresponding to the two protons on the oxazole ring.
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Table 1: ¹H NMR Data for 2-Bromooxazole

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.8 - 8.0 Doublet ~0.8 - 1.0 H5

~7.2 - 7.4 Doublet ~0.8 - 1.0 H4

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 2-Bromooxazole

Chemical Shift (δ) ppm Assignment

~140 - 145 C2

~138 - 142 C5

~125 - 130 C4

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of 2-bromooxazole is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromooxazole in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Lock the spectrometer to the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio (typically 128 scans or more).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Key IR Absorption Bands for 2-Bromooxazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3150 Medium C-H stretching (aromatic)

~1550 - 1600 Medium-Strong C=N stretching

~1450 - 1500 Medium C=C stretching

~1100 - 1150 Strong C-O-C stretching

~800 - 850 Strong C-H out-of-plane bending

~600 - 650 Medium C-Br stretching

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Neat Liquid: If 2-bromooxazole is a liquid, a thin film can be prepared between two salt

plates (e.g., NaCl or KBr).

KBr Pellet: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the

sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

Record a background spectrum of the empty sample holder (salt plates or KBr pellet

press).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
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Table 4: Expected Mass Spectrometry Data for 2-Bromooxazole

m/z Relative Intensity (%) Assignment

147/149 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Br)

68/70 Medium [M - C₂H₂O]⁺

50 Low [C₃H₂N]⁺

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 2-bromooxazole in a suitable volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for

fragmentation analysis or Electrospray Ionization (ESI) for softer ionization and observation

of the molecular ion.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

For aromatic and heterocyclic compounds like 2-bromooxazole, it can reveal the presence of

conjugated systems.

Table 5: Expected UV-Vis Absorption Data for 2-Bromooxazole

λmax (nm) Molar Absorptivity (ε) Solvent

~230 - 250 - Ethanol or Methanol
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Note: The exact λmax and molar absorptivity can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 2-bromooxazole in a UV-transparent

solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to

give an absorbance reading between 0.1 and 1.0.

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

spectrum.

Visualizing the Spectroscopic Workflow and Key
Features
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

2-bromooxazole and summarize its key spectral features.
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NMR

IR

Mass Spec
UV-Vis

2-Bromooxazole

¹H NMR:
- Two doublets (~7.2-8.0 ppm)

- Small coupling constant

¹³C NMR:
- Three signals

- C2 at ~140-145 ppm

Key IR Bands (cm⁻¹):
- ~3125 (C-H str)
- ~1575 (C=N str)

- ~1125 (C-O-C str)
- ~625 (C-Br str)

Mass Spectrum:
- M⁺ at m/z 147/149

- Isotopic pattern for Br

UV-Vis:
- λmax at ~230-250 nm

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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